molecular formula C11H13BO2 B595326 3-Cyclopentenylphenylboronic acid CAS No. 1256345-86-4

3-Cyclopentenylphenylboronic acid

Cat. No. B595326
M. Wt: 188.033
InChI Key: SQLOZGPHXKYUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentenylphenylboronic acid is a chemical compound used primarily for research and development . It is not intended for medicinal, household, or other uses .

Scientific Research Applications

Boronic acids, including “3-CYCLOPENTENYLPHENYLBORONIC ACID”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Boronic acids are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics . They are used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .

In addition, boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

    Sensing Applications

    • Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

    Biological Labelling and Protein Manipulation

    • Boronic acids are used in various areas ranging from biological labelling, protein manipulation and modification . An area of particular growth was the interaction of boronic acids with proteins, their manipulation and cell labelling .

    Separation Technologies

    • Boronic acids are also used for electrophoresis of glycated molecules . They were also employed as building materials for microparticles for analytical methods .

    Therapeutics Development

    • Boronic acids are used in the development of therapeutics . They are used in polymers for the controlled release of insulin .

    Reversible Click Reactions

    • Recently, reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them .

    Photosensitizer-based Photodynamic Therapy

    • Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . One of the applications is photosensitizer-based photodynamic therapy, a promising strategy for cancer therapy .

    Sensing Applications

    • Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

    Biological Labelling and Protein Manipulation

    • Boronic acids are used in various areas ranging from biological labelling, protein manipulation and modification . An area of particular growth was the interaction of boronic acids with proteins, their manipulation and cell labelling .

    Separation Technologies

    • Boronic acids are also used for electrophoresis of glycated molecules . They were also employed as building materials for microparticles for analytical methods .

    Therapeutics Development

    • Boronic acids are used in the development of therapeutics . They are used in polymers for the controlled release of insulin .

    Reversible Click Reactions

    • Recently, reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them .

    Photosensitizer-based Photodynamic Therapy

    • Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . One of the applications is photosensitizer-based photodynamic therapy, a promising strategy for cancer therapy .

Safety And Hazards

3-Cyclopentenylphenylboronic acid is intended for R&D use only and is not advised for medicinal, household, or other uses . Specific safety data sheets would provide more detailed information on handling, storage, and potential hazards .

properties

IUPAC Name

[3-(cyclopenten-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO2/c13-12(14)11-7-3-6-10(8-11)9-4-1-2-5-9/h3-4,6-8,13-14H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLOZGPHXKYUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681626
Record name [3-(Cyclopent-1-en-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclopent-1-en-1-yl)phenyl)boronic acid

CAS RN

1256345-86-4
Record name B-[3-(1-Cyclopenten-1-yl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Cyclopent-1-en-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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